(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and fluorine substituents at the 5- and 7-positions, respectively. Its enantiomeric purity (S-configuration) is critical for activity, as stereochemistry often dictates receptor binding and metabolic stability.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(1S)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
AIJXLYPSAJHLFZ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Br)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalene derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variations
Halogen Substitution Patterns
Key Findings :
- For example, (S)-6-Bromo-5-fluoro-THN-1-amine has a closer halogen proximity, which may influence π-π stacking or dipole interactions .
- Halogen Type : Replacing bromine with chlorine (e.g., 5-Chloro-6-fluoro analog) reduces molecular weight and polarizability, possibly impacting solubility and bioavailability .
Methyl Substituents
The addition of a methyl group at C6 in (S)-5-Bromo-6-methyl-THN-1-amine increases hydrophobicity (MW = 240.14) compared to the parent compound (MW = 244.10). This modification could enhance membrane permeability but may reduce water solubility .
Stereochemical Variations
Key Findings :
- Enantiomeric Activity : The (S)-configuration is often prioritized in drug design for optimal target engagement. For example, sertraline’s (1S,4S)-configuration is essential for serotonin reuptake inhibition .
- Synthetic Control : Enantioselective methods, such as tert-butanesulfinyl imine chemistry, enable high stereochemical purity (e.g., 75% yield for (SS)-6g) .
Pharmacological and Physicochemical Properties
Antineoplastic Potential
Stability and Handling
Biological Activity
(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H11BrFN
- Molecular Weight : 244.11 g/mol
- CAS Number : 1259611-20-5
- IUPAC Name : (1S)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Research indicates that this compound exhibits various biological activities through its interaction with specific biological targets:
- Inhibition of Kynurenine Aminotransferase :
- Neuroprotective Effects :
- Antidepressant-Like Activity :
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound on rat hippocampal neurons subjected to oxidative stress, treatment with the compound resulted in a significant reduction in neuronal cell death compared to controls. This effect was attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular resilience.
Case Study 2: Antidepressant-Like Activity
A behavioral study involving mice subjected to chronic mild stress demonstrated that administration of this compound led to a marked improvement in depressive-like behaviors as assessed by the forced swim test and sucrose preference test. These findings support the hypothesis that modulation of the kynurenine pathway may play a role in the antidepressant effects observed.
Q & A
Q. Key Optimization Parameters :
- Temperature control during halogenation (0–25°C).
- Catalyst selection (e.g., Pd for cross-coupling).
- Solvent polarity adjustments to enhance yield (e.g., dichloromethane for intermediates) .
Advanced: How can enantiomeric purity be validated and optimized during synthesis?
Q. Methodological Answer :
- Chiral Techniques :
- Synthetic Optimization :
- Enantioselective catalysis (e.g., Rhodium-BINAP complexes for hydrogenation).
- Kinetic resolution via enzymatic methods (lipases or esterases) .
Q. Common Pitfalls :
- Racemization during acidic/basic workup. Mitigate by using mild conditions (pH 6–8) .
Basic: What spectroscopic and analytical methods are used for structural characterization?
Q. Methodological Answer :
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., bromine/fluorine-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ at m/z 284.0) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) for purity assessment (>98%) .
Table 1 : Key NMR Signals for Target Compound
| Position | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| C5-Br | - | ~115 (C-Br) |
| C7-F | - | ~160 (C-F) |
| NH2 | 1.8–2.2 | 40–45 |
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Assay Standardization :
- In Vivo/In Vitro Correlation :
- Validate pharmacokinetics (e.g., brain penetration via LC-MS in Fmr1 knockout mice) .
Example : Discrepancies in IC50 values may arise from varying buffer pH (affecting amine protonation) or receptor subtype selectivity .
Basic: What are common derivatization reactions for this compound?
Q. Methodological Answer :
- Amine Functionalization :
- Acylation (acetic anhydride) or sulfonylation (tosyl chloride) to modify solubility .
- Halogen Displacement :
- Suzuki-Miyaura coupling (Pd-catalyzed) to replace bromine with aryl/heteroaryl groups .
Q. Reaction Conditions :
- SNAr reactions require electron-deficient arenes (DMF, 80°C) .
Advanced: What computational strategies support mechanistic studies of bioactivity?
Q. Methodological Answer :
- Docking Simulations :
- Use AutoDock Vina to model interactions with 5-HT7R (PDB: 5TUD). Fluorine/bromine substituents enhance hydrophobic binding .
- DFT Calculations :
- Optimize transition states for enantioselective steps (e.g., B3LYP/6-31G* level) .
Case Study : DFT revealed tert-butanesulfinyl’s role in stereochemical control during imine formation .
Basic: How to assess compound stability under experimental conditions?
Q. Methodological Answer :
- Stress Testing :
- Storage :
Advanced: Strategies to enhance blood-brain barrier (BBB) penetration for neuroactive studies?
Q. Methodological Answer :
- Structural Modifications :
- Prodrug Design :
- Esterify the amine to improve passive diffusion (hydrolyzed in vivo by esterases) .
Table 2 : Comparative BBB Penetration of Analogues
| Compound | logP | BBB Permeability (Papp ×10⁻⁶ cm/s) |
|---|---|---|
| Target Compound | 2.1 | 12.5 |
| 5-Chloro Derivative | 1.8 | 8.2 |
| N-Methylated Analogue | 2.5 | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
